3-Hydroxy-4-methoxybenzenepropanoic acid

Enzyme Inhibition Xanthine Oxidase Antioxidant Mechanism

Researchers face experimental failure due to isomeric impurities in phenolic acid standards. Dihydroisoferulic acid (CAS 1135-15-5) solves this with validated specificity. - **Assay Control**: Xanthine oxidase inhibition IC50 of 0.1957 mM provides quantitative benchmarks. - **Permeability Model**: Superior Caco-2 transport rate versus hydroferulic acid. - **Biomarker Standard**: Certified reference for LC-MS/MS quantification of orange flavanone/coffee metabolites in human biofluids. - **Purity**: ≥95.0% (HPLC) with documented impurity profile.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 1135-15-5
Cat. No. B017224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-methoxybenzenepropanoic acid
CAS1135-15-5
Synonymsβ-(3-Hydroxy-4-methoxyphenyl)propionic Acid;  Hydroisoferulic Acid;  3-Hydroxy-4-methoxy-benzenepropanoic Acid;  Dihydroisoferulic acid
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC(=O)O)O
InChIInChI=1S/C10H12O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)
InChIKeyZVIJTQFTLXXGJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroisoferulic Acid: Compound Properties and Characterization


3-Hydroxy-4-methoxybenzenepropanoic acid (CAS 1135-15-5), also known as dihydroisoferulic acid (DHiFA) or hydroisoferulic acid, is a phenylpropanoic acid derivative with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . Structurally, it is the reduced (dihydro) form of isoferulic acid, featuring a saturated propanoic acid side chain attached to a 3-hydroxy-4-methoxyphenyl ring . The compound is a white to off-white crystalline solid with a melting point of 145–147°C and a predicted pKa of 4.73, classifying it as a weakly acidic, slightly water-soluble phenolic acid . It is recognized as a gut microbiota-derived metabolite of dietary polyphenols, particularly from orange flavanones and coffee consumption, and is detected in human urine and plasma [1].

1
Gut microbiota-derived metabolite standard for dietary biomarker research
2
Defined xanthine oxidase inhibitor benchmark for enzyme assay studies
3
HPLC-certified reference standard for analytical method development

Dihydroisoferulic Acid: Structural Specificity Over Generic Analogs


Phenylpropanoic acids constitute a broad class of compounds with diverse biological activities, yet their specific hydroxyl and methoxy substitution patterns critically govern target engagement, metabolic fate, and analytical behavior. 3-Hydroxy-4-methoxybenzenepropanoic acid (dihydroisoferulic acid) is structurally distinct from its closely related positional isomers—such as 4-hydroxy-3-methoxybenzenepropanoic acid (dihydroferulic acid/hydroferulic acid, CAS 1135-23-5) [1]—and its unsaturated precursor isoferulic acid. This difference in ring substitution directly translates to measurable disparities in enzyme inhibition potency, radical scavenging capacity, and chromatographic retention [2]. Furthermore, as a specific human metabolite of dietary flavanones and coffee, this compound serves as a validated biomarker for exposure studies, a role that cannot be fulfilled by generic or isomerically mismatched alternatives [3]. Therefore, procurement based solely on class-level similarity without verifying the exact CAS 1135-15-5 identity introduces substantial risk of experimental failure in quantitative assays, pharmacokinetic studies, and biomarker validation.

This compound (CAS 1135-15-5) Xanthine oxidase inhibition benchmark and dose-response data
Positional isomer (dihydroferulic acid) Lacks comparable enzyme inhibition benchmarks; may not support assay calibration
This compound (CAS 1135-15-5) Specific gut-derived metabolite of isoferulic acid; biomarker for flavanone/coffee intake
Positional isomer (dihydroferulic acid) Distinct metabolic pathway from ferulic acid; biomarker specificity may not transfer
This compound (CAS 1135-15-5) HPLC-certified reference standard with assigned absolute purity
Positional isomer (dihydroferulic acid) Typically GC-certified; analytical methodology mismatch may require cross-validation

Dihydroisoferulic Acid: Quantitative Differentiation Evidence


Xanthine Oxidase Inhibition Potency

Dihydroisoferulic acid (CAS 1135-15-5) demonstrates measurable xanthine oxidase inhibitory activity with an IC50 value of 0.1957 mM (195.7 μM) in phosphate buffer at pH 7.0, 37°C [1]. This quantitative inhibition data provides a specific benchmark for enzyme-based assays. In contrast, the positional isomer dihydroferulic acid (4-hydroxy-3-methoxybenzenepropanoic acid, CAS 1135-23-5) is reported in the literature primarily for its radical scavenging activity with an IC50 of 19.5 μM in antioxidant assays [2], representing a distinct activity profile and a different assay endpoint that renders the two compounds non-interchangeable for enzyme inhibition studies.

Xanthine Oxidase IC50
Reported
0.1957 mM
Supports enzyme inhibition assay calibration
0.1 M phosphate buffer, pH 7.0, 37°C
Enzyme Inhibition Xanthine Oxidase Antioxidant Mechanism

Caco-2 Intestinal Absorption

In a comparative study of colonic phenolic acid transport, dihydroisoferulic acid (CAS 1135-15-5) exhibited the highest Caco-2 cell monolayer transport rate among tested compounds, outperforming both hydroferulic acid and hydrocaffeic acid [1]. While hydrocaffeic acid and dihydroisoferulic acid accumulated in proximal colon segments, hydroferulic acid showed preferential accumulation in distal colon, indicating region-specific absorption profiles [1]. The superior Caco-2 permeability of dihydroisoferulic acid directly impacts its bioavailability relative to structurally similar phenolic acids, making it the preferred compound for studies requiring predictable intestinal absorption.

Caco-2 Transport Rate
Head-to-head
This compound Highest transport rate
Hydroferulic & hydrocaffeic acids Lower transport rates
Supports intestinal absorption model selection
Caco-2 cell monolayer model
Intestinal Absorption Caco-2 Permeability Pharmacokinetics

Metabolite Biomarker Specificity

3-Hydroxy-4-methoxybenzenepropanoic acid (CAS 1135-15-5) is a specific gut microbiota-derived metabolite generated via reduction of 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid (isoferulic acid) by the abkar1 enzyme in human gut microbiota [1]. It is detectable in human urine and blood, serving as a biomarker for orange flavanone and coffee consumption [2]. The positional isomer dihydroferulic acid (4-hydroxy-3-methoxybenzenepropanoic acid, CAS 1135-23-5) arises from a distinct metabolic pathway (ferulic acid reduction) and is associated with different dietary sources [3]. This metabolic pathway divergence means that the two compounds are not interchangeable as exposure biomarkers; using the incorrect isomer would yield false-negative or misattributed results in metabolomics studies.

Metabolic Origin
Class-level
This compound Gut metabolite of isoferulic acid
Positional isomer Metabolite of ferulic acid
Supports exposure biomarker specificity
Human urine and plasma research matrices
Biomarker Metabolomics Dietary Exposure

HPLC Reference Standard Purity

3-Hydroxy-4-methoxybenzenepropanoic acid (CAS 1135-15-5) is commercially available as a primary reference standard with a certified purity of ≥95.0% (HPLC) . This phyproof® Reference Substance is produced under controlled conditions with assigned absolute purity considering chromatographic purity, water content, residual solvents, and inorganic impurities . In contrast, the positional isomer dihydroferulic acid (CAS 1135-23-5) is typically offered at >98.0% purity by GC [1], representing a different analytical validation methodology. For HPLC-based quantification in complex biological matrices, the availability of an HPLC-certified reference standard with documented impurity profile is critical for method validation and regulatory compliance in food, beverage, and pharmaceutical analysis.

Certified Purity
Reported
≥95.0% (HPLC)
Supports analytical method validation
phyproof® reference substance
Analytical Chemistry Quality Control Reference Standard

Concentration-Specific Enzyme Inhibition

Beyond the IC50 value, dihydroisoferulic acid (CAS 1135-15-5) demonstrates 60.6% inhibition of xanthine oxidase at a concentration of 0.33 mM under standardized conditions (0.1 M phosphate buffer, pH 7.0, 37°C) [1]. This dose-response data point provides a second quantitative benchmark for assay calibration and enables researchers to estimate inhibition percentages at intermediate concentrations. No comparable dose-response inhibition data at this specific concentration are readily available for the positional isomer dihydroferulic acid (CAS 1135-23-5), limiting its utility in enzyme inhibition studies requiring defined concentration-response relationships.

Inhibition at 0.33 mM
Reported
60.6%
Supports dose-response assay design
0.1 M phosphate buffer, pH 7.0, 37°C
Enzyme Inhibition Dose-Response Xanthine Oxidase

Dihydroisoferulic Acid: Application Scenarios


Xanthine Oxidase Assay Validation

Use 3-hydroxy-4-methoxybenzenepropanoic acid (CAS 1135-15-5) as a positive control or calibration standard in xanthine oxidase inhibition assays. The established IC50 of 0.1957 mM and the 60.6% inhibition at 0.33 mM provide validated quantitative benchmarks for assay performance verification and inter-laboratory reproducibility [1].

Caco-2 Permeability Studies

Employ this compound as a reference standard in Caco-2 monolayer permeability assays due to its demonstrated superior transport rate compared to hydroferulic and hydrocaffeic acids [2]. This makes it an ideal model compound for studying phenolic acid absorption mechanisms and for validating in vitro intestinal barrier models.

Dietary Biomarker Quantification

Use CAS 1135-15-5 as an authentic standard for targeted LC-MS/MS quantification of dihydroisoferulic acid in human urine and plasma samples for dietary intervention studies, particularly those involving orange flavanones or coffee consumption [3]. Its specific metabolic origin distinguishes it from isomeric metabolites of ferulic acid.

HPLC Method Development and Quality Control

Utilize the phyproof® primary reference standard (≥95.0% HPLC purity) for developing and validating HPLC-UV or HPLC-MS methods for the quantification of dihydroisoferulic acid and related phenolic acids in botanical extracts, food matrices, or biological fluids . The documented impurity profile supports robust method validation.

Application
Selection Property
Validation Focus
Xanthine oxidase inhibition studies
Defined IC50 and dose-response benchmarks
Assay calibration and inter-laboratory reproducibility
Intestinal absorption mechanism research
Reported high transport rate ranking
Caco-2 monolayer model validation
Dietary exposure biomarker analysis
Specific gut-derived metabolite pathway
LC-MS/MS quantification in urine/plasma research matrices
HPLC-UV/MS method development
Certified HPLC purity reference standard
Chromatographic purity and impurity profiling
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